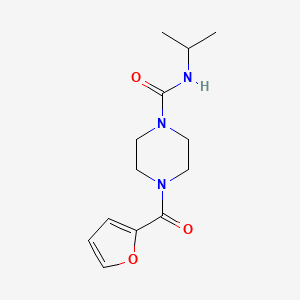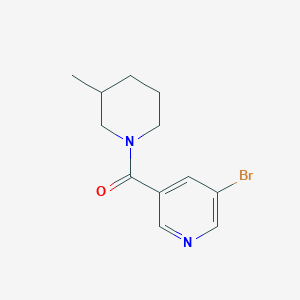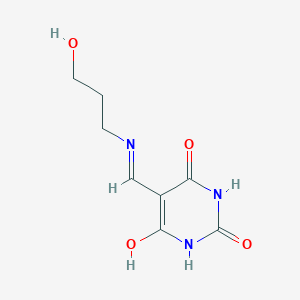
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide varies depending on its application. In medicine, this compound has been reported to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. It has also been reported to induce apoptosis in cancer cells.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to disrupt the synthesis of chitin in insects and inhibit the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide vary depending on its application. In medicine, this compound has been reported to reduce inflammation, oxidative stress, and cell proliferation. It has also been reported to improve cognitive function and memory.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been reported to enhance plant growth and yield by promoting root development and nutrient uptake. It has also been reported to exhibit insecticidal and fungicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide in lab experiments include its high purity and yield, as well as its diverse range of potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide. In medicine, further research is needed to fully understand its potential use as a drug delivery system and its effects on various diseases, including cancer and neurodegenerative disorders. In agriculture, further research is needed to optimize its use as a plant growth regulator and pesticide, as well as to minimize its potential environmental impact. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in both medicine and agriculture.
Métodos De Síntesis
The synthesis of N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-4'-methylacetophenone in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiourea and sodium hydroxide to yield the final compound. This method has been reported to have a high yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In agriculture, N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide has been studied for its potential use as a plant growth regulator and as a pesticide. It has been reported to enhance plant growth and yield, as well as exhibit insecticidal and fungicidal properties.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c18-11(13-6-3-9-20-13)7-8-14(19)17-15-16-10-4-1-2-5-12(10)21-15/h1-6,9H,7-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKIECSJQMVBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-oxo-4-thiophen-2-ylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)

![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)